molecular formula C20H13N3O2 B2968804 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde CAS No. 1208645-99-1

3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde

Cat. No. B2968804
CAS RN: 1208645-99-1
M. Wt: 327.343
InChI Key: RKBOEOKLAPDKHD-UHFFFAOYSA-N
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Description

Quinazolinones are a class of organic compounds with a quinazoline core structure. They have been the subject of numerous studies due to their wide range of biological activities, including antitumor, anti-inflammatory, and antifungal properties .


Synthesis Analysis

Quinazolinones can be synthesized through various methods. One approach involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is noted for its good functional group tolerance and easy operation .


Molecular Structure Analysis

The molecular structure of quinazolinones and their derivatives can be analyzed using various techniques, including NMR spectroscopy . The structure typically consists of a benzene ring fused to a pyrimidine ring .


Chemical Reactions Analysis

Quinazolinones can undergo various chemical reactions. For instance, they can react with different aldehydes to afford chalcone derivatives, which can then undergo various cyclization reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various methods. For example, the density, boiling point, melting point, and flash point can be measured .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Researchers have developed convenient methods for preparing 2-substituted quinazolines, which are crucial intermediates in synthesizing various biologically active compounds. These methods involve reactions of aldehydes with amines under mild conditions, potentially applicable to the synthesis of compounds related to "3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde" (J. V. Eynde et al., 1993).

Catalysis and Ligand Design

  • The immobilization of chiral ligands onto solid supports represents a significant application in asymmetric catalysis. Research has demonstrated the efficiency of immobilizing pyridinebis(oxazoline) (pybox) ligands, which are relevant to the structural motifs in "3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde", onto silica for use in heterogeneous catalysis (A. Cornejo et al., 2004).

Material Science and Coordination Chemistry

  • Polydentate analogues of 8-hydroxyquinoline, bearing structural similarities to "3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde", have been synthesized and utilized as ligands for ruthenium complexes. These complexes are studied for their redox properties and potential applications in electronic and photonic materials (Maya El Ojaimi & R. Thummel, 2011).

Antimicrobial Applications

  • The synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and their evaluation for antimicrobial activities have shown the potential of pyridine derivatives in developing new antimicrobial agents. This research indicates a broader application spectrum for compounds with a pyridine moiety, such as "3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde" (Hacer Bayrak et al., 2009).

Mechanism of Action

While the mechanism of action can vary depending on the specific compound and its biological target, some quinazolinone derivatives have been found to inhibit certain enzymes, such as isocitrate dehydrogenase .

Safety and Hazards

Safety data sheets (SDS) provide information on the potential hazards of a chemical substance. They include information on its toxicity, health effects, first aid measures, and safety precautions .

Future Directions

The development of new quinazolinone derivatives with improved biological activity and reduced side effects is an active area of research . These compounds have potential applications in the treatment of various diseases, including cancer .

properties

IUPAC Name

3-(2-pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O2/c24-13-14-4-3-5-16(12-14)25-20-17-6-1-2-7-18(17)22-19(23-20)15-8-10-21-11-9-15/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBOEOKLAPDKHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=NC=C3)OC4=CC=CC(=C4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde

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